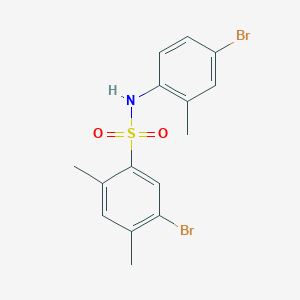
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide (5-BrN-4-Br2-MPh-2,4-DMBz-1-S) is an organic compound with a unique structure and a variety of applications in the scientific research field. It is a sulfonamide derivative of the aromatic compound, 2,4-dimethylbenzene-1-sulfonamide, with two additional bromine atoms substituted on the aromatic ring. This compound has been extensively studied for its ability to act as an inhibitor of enzymes and its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing the reactions they normally catalyze, thereby inhibiting their activity. Additionally, the compound may also act as an anti-cancer agent by interfering with the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S have not been extensively studied. However, the compound has been found to inhibit the activity of several enzymes, including cytochrome P450, thymidylate synthase, and cyclooxygenase-2. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-BrN-4-Br2-MPh-2,4-DMBz-1-S in laboratory experiments include its ability to act as an inhibitor of enzymes, as well as its potential as an anti-cancer and anti-inflammatory agent. Additionally, its unique structure makes it relatively easy to synthesize and obtain in large quantities. However, the compound has not been extensively studied and its mechanism of action is not yet fully understood, which limits its use in laboratory experiments.
Direcciones Futuras
There are several potential future directions for the study of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S. These include further research into the compound’s mechanism of action, its ability to inhibit the growth of cancer cells, and its potential as an anti-inflammatory agent. Additionally, future studies could investigate the compound’s ability to inhibit other enzymes, as well as its potential therapeutic applications. Finally, further research could be conducted to determine the compound’s safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S involves a multi-step process that begins with the reaction of 4-bromo-2-methylphenol and 2,4-dimethylbenzene-1-sulfonyl chloride. The product of this reaction is then reacted with a bromine source, such as bromine or N-bromosuccinimide, to form the desired 5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide. This synthesis method has been used in several research studies to obtain the compound for further analysis.
Aplicaciones Científicas De Investigación
5-BrN-4-Br2-MPh-2,4-DMBz-1-S has been studied for its potential as an enzyme inhibitor and drug candidate. It has been found to inhibit the activity of several enzymes, including cytochrome P450, thymidylate synthase, and cyclooxygenase-2. This compound has also been studied for its ability to act as an anti-cancer agent by inhibiting the growth of cancer cells. Furthermore, it has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria.
Propiedades
IUPAC Name |
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2S/c1-9-6-11(3)15(8-13(9)17)21(19,20)18-14-5-4-12(16)7-10(14)2/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVTQPMPYVQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

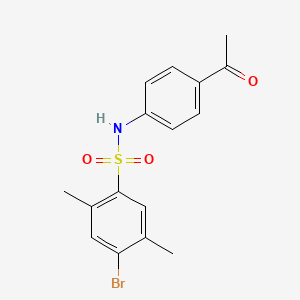
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)



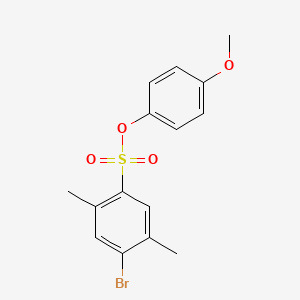
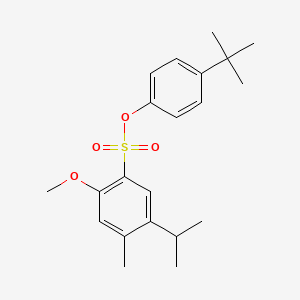
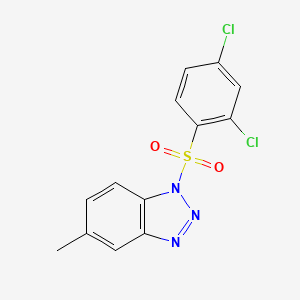

![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)
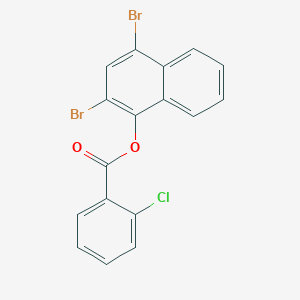
![N-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]phenyl}acetamide](/img/structure/B6434499.png)
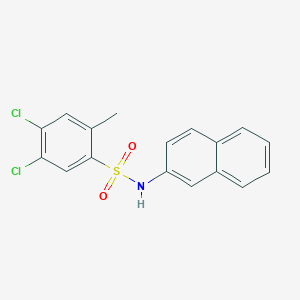
![N-[4-(2-bromo-4,5-dichlorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6434515.png)